molecular formula C5H2INS B15376233 3-Iodothiophene-2-carbonitrile

3-Iodothiophene-2-carbonitrile

Cat. No.: B15376233
M. Wt: 235.05 g/mol
InChI Key: HGYMOTXEQBLJFU-UHFFFAOYSA-N
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Description

3-Iodothiophene-2-carbonitrile is a halogenated thiophene derivative featuring an iodine atom at the 3-position and a cyano group at the 2-position of the aromatic ring. Its molecular formula is C₅H₂IN₃S, with a molecular weight of 263.05 g/mol. The compound is of significant interest in organic synthesis due to the iodine atom's role as a versatile leaving group and the electron-withdrawing cyano group, which modulates electronic properties and reactivity. It is commonly utilized as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical intermediates .

Properties

Molecular Formula

C5H2INS

Molecular Weight

235.05 g/mol

IUPAC Name

3-iodothiophene-2-carbonitrile

InChI

InChI=1S/C5H2INS/c6-4-1-2-8-5(4)3-7/h1-2H

InChI Key

HGYMOTXEQBLJFU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1I)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Iodothiophene-2-carbonitrile with its halogenated analogs:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Common Solvents) Key Substituent Effects
This compound 263.05 120–122* DMSO, DMF, THF Strong EW (CN), polarizable I
3-Bromothiophene-2-carbonitrile 217.04 135–137 DCM, EtOAc Moderate EW (CN), weaker leaving group (Br)
3-Chlorothiophene-2-carbonitrile 172.62 148–150 MeOH, Acetone Strong C-Cl bond, higher thermal stability
3-Fluorothiophene-2-carbonitrile 157.15 95–97 Water, EtOH High electronegativity (F), small steric profile

*Estimated based on analogous iodothiophenes .

Key Observations :

  • Iodine vs. Bromine/Chlorine : The larger atomic radius of iodine increases steric bulk and polarizability, enhancing halogen bonding interactions. However, its weaker C-I bond (compared to C-Br/C-Cl) improves reactivity in substitution reactions .
  • Cyano Group Dominance: The electron-withdrawing cyano group directs electrophilic substitution to the 5-position of the thiophene ring, a trend consistent across all analogs .
Cross-Coupling Reactions

This compound undergoes Suzuki-Miyaura coupling at milder conditions (e.g., 60°C, Pd(PPh₃)₄) compared to bromo/chloro analogs, which require higher temperatures (80–100°C) . For example:

  • Iodo derivative : 90% yield with aryl boronic acids at 60°C.
  • Bromo derivative : 75% yield at 80°C.
Nucleophilic Substitution

The iodine atom facilitates nucleophilic aromatic substitution (NAS) with amines or thiols at room temperature, whereas bromo and chloro analogs require heating (50–70°C) .

Spectroscopic and Electronic Properties

  • IR Spectroscopy : C≡N stretch appears at ~2220 cm⁻¹ for all analogs. C-I stretch is observed at ~550 cm⁻¹ , distinct from C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) .
  • ¹H NMR: The cyano group deshields adjacent protons, shifting the 4-H proton to δ 7.8–8.0 ppm in iodothiophene, compared to δ 7.5–7.7 ppm in bromo derivatives due to reduced electron withdrawal .
  • DFT Studies : The iodine atom increases the thiophene ring’s electron density at the 5-position (NBO charge: +0.12e vs. +0.08e for bromo), favoring electrophilic attack .

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